molecular formula C9H8BrF2N B13898422 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline

8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline

Cat. No.: B13898422
M. Wt: 248.07 g/mol
InChI Key: RZXJPPCVWNDRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline is a heterocyclic compound that features a bromine atom and two fluorine atoms attached to an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline typically involves the bromination and fluorination of an isoquinoline precursor. The reaction conditions often require the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperatures and pressures to ensure the selective introduction of bromine and fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The specific methods and conditions can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .

Scientific Research Applications

8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanisms can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one
  • 6,8-Difluoro-3,4-dihydro-1H-2-naphthalenone
  • 5-Bromo-3,3-difluoro-2,3-dihydro-1H-indole

Uniqueness: 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline is unique due to its specific combination of bromine and fluorine atoms on the isoquinoline core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H8BrF2N

Molecular Weight

248.07 g/mol

IUPAC Name

8-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline

InChI

InChI=1S/C9H8BrF2N/c10-8-3-1-2-7-6(8)4-13-5-9(7,11)12/h1-3,13H,4-5H2

InChI Key

RZXJPPCVWNDRMX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2Br)C(CN1)(F)F

Origin of Product

United States

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